![molecular formula C30H38N4O8 B613454 Fmoc-L-Norarginine(Boc)2-OH CAS No. 206183-06-4](/img/structure/B613454.png)
Fmoc-L-Norarginine(Boc)2-OH
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Description
Fmoc-L-Norarginine(Boc)2-OH is an amino acid derivative that has been studied and used for a variety of scientific research applications. It is a derivative of L-Norarginine, an amino acid with a basic side chain, and is synthesized using Fmoc (9-fluorenylmethoxycarbonyl) protection. This compound has a wide range of uses in biochemical, physiological, and medicinal research, and is often used as a substrate in enzymatic reactions.
Scientific Research Applications
Synthesis and Peptide Chemistry
The use of Fmoc-L-Norarginine(Boc)2-OH and related derivatives in scientific research primarily revolves around the synthesis and structural characterization of peptides. These chemical entities serve as building blocks in peptide chemistry, enabling the assembly of complex peptide structures through solid-phase synthesis techniques. For instance, the synthesis and structure characterization of Fmoc-L-Lys(Boc)-Gly-OH demonstrate the experimental basis for amino protection reaction and polypeptide synthesis, providing insights into the simplification and improvement of synthetic methods for polypeptides. Such studies highlight the challenges and solutions in synthesizing peptides with specific functions, including the need for efficient protection strategies to increase material throughput and avoid racemization (Zhao Yi-nan & Melanie Key, 2013; Daniella Polyak & I. Krauss, 2022).
Gelation Capability and Nanostructure Formation
Research into the gelation capabilities of Fmoc and Boc mono-substituted cyclo(L-Lys-L-Lys) indicates the potential for these compounds to serve as organogelators, capable of forming stable thermo-reversible organogels in various solvents. These studies are crucial for understanding how small molecular structures can lead to the self-assembly of 3D nanofibers, nanoribbons, or nanotube network structures, offering potential applications in material science and nanotechnology. The ability of these gelators to form such structures through π-π stacking interactions and the formation of J-type aggregates underlines the significance of Fmoc and Boc groups in facilitating molecular self-assembly and gelation (Zong Qianying et al., 2016).
Enhancements in Peptide Synthesis
The development of novel reagents for the introduction of Fmoc and Alloc protecting groups, free of side reactions, showcases another vital application of Fmoc derivatives in scientific research. These advancements aim to overcome the limitations of classical protection strategies in peptide chemistry by providing more efficient, stable, and reactive materials for peptide synthesis. Such research efforts contribute to the refinement of synthesis protocols, enabling the production of peptides with high purity and yield, crucial for both basic research and therapeutic applications (Sherine N. Khattab et al., 2010).
Controlled Aggregation and Self-Assembly
Investigations into the controlled aggregation properties of modified single amino acids, including Fmoc derivatives, reveal the intricate balance between molecular structure and self-assembly behavior. These studies provide a foundation for designing novel nanoarchitectures with potential applications in material chemistry, bioscience, and biomedical fields. Understanding how specific modifications, such as Fmoc protection, influence the self-assembly of amino acids into distinct morphologies under various conditions opens avenues for the targeted design of nanomaterials with desired properties (Nidhi Gour et al., 2021).
properties
IUPAC Name |
(2S)-4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N4O8/c1-29(2,3)41-27(38)33-25(34-28(39)42-30(4,5)6)31-16-15-23(24(35)36)32-26(37)40-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,15-17H2,1-6H3,(H,32,37)(H,35,36)(H2,31,33,34,38,39)/t23-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEGEHCONNLNCC-QHCPKHFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(=NCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N4O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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